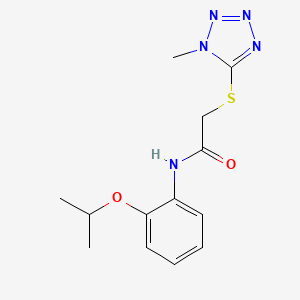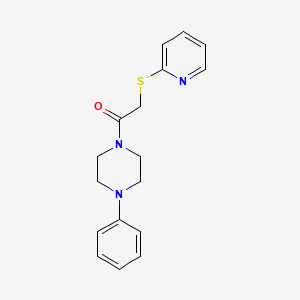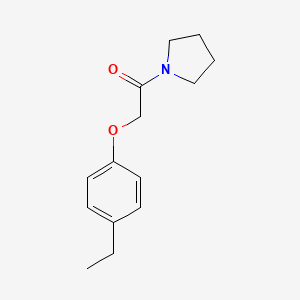
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide is a chemical compound with a complex structure that includes a tetrazole ring, a sulfanyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 1-methyltetrazole-5-thiol with an appropriate acylating agent to form the desired acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the acetamide moiety.
Aplicaciones Científicas De Investigación
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and sulfanyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
- 2-[(1-methyltetrazol-5-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide
- N-(2-methyltetrazol-5-yl)acetamide
Uniqueness
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide is unique due to the presence of the propan-2-yloxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9(2)20-11-7-5-4-6-10(11)14-12(19)8-21-13-15-16-17-18(13)3/h4-7,9H,8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMQUNJEXKNTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(benzyloxy)phenyl]-2-ethylbutanamide](/img/structure/B5873201.png)
![3-[(2-Methylanilino)methyl]-1,3-benzoxazole-2-thione](/img/structure/B5873210.png)


![1-(heptan-4-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)




![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5873288.png)

![N-({N'-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B5873294.png)

